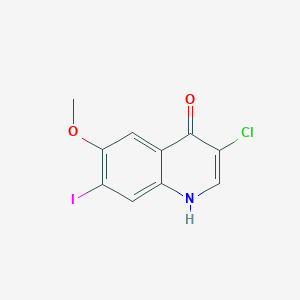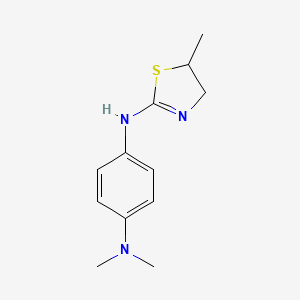
N,N-dimethyl-N'-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-DIMETHYL-N4-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE: is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-DIMETHYL-N4-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE typically involves the formation of the thiazole ring followed by the attachment of the benzene-1,4-diamine moiety. Common synthetic methods include:
Debus-Radiszewski synthesis: This method involves the condensation of alpha-haloketones with thiourea under basic conditions.
Wallach synthesis: This involves the cyclization of thiourea with alpha-haloketones in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Dihydrothiazoles: From reduction reactions.
Various substituted thiazoles: From substitution reactions.
科学的研究の応用
Chemistry:
Biology and Medicine:
Antimicrobial agents: Due to the presence of the thiazole ring, the compound exhibits antimicrobial properties.
Anticancer agents:
Industry:
作用機序
The mechanism by which N1,N1-DIMETHYL-N4-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE exerts its effects involves interactions with various molecular targets:
Enzyme inhibition: The compound can inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It can bind to specific receptors, modulating their activity.
類似化合物との比較
Thiazole derivatives: Such as 2,4-disubstituted thiazoles.
Imidazole derivatives: Such as 1,3-diazole.
Uniqueness:
特性
分子式 |
C12H17N3S |
|---|---|
分子量 |
235.35 g/mol |
IUPAC名 |
4-N,4-N-dimethyl-1-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H17N3S/c1-9-8-13-12(16-9)14-10-4-6-11(7-5-10)15(2)3/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChIキー |
GRFZECBQOVYTMH-UHFFFAOYSA-N |
正規SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
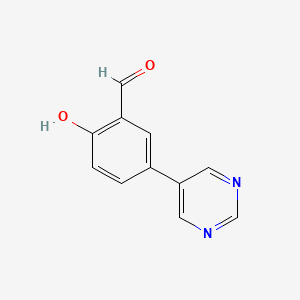
![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
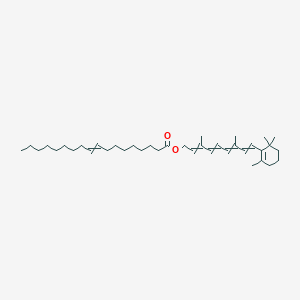
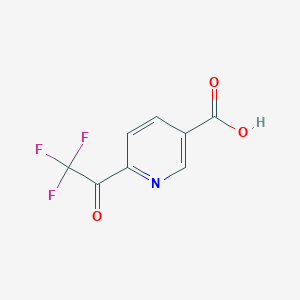
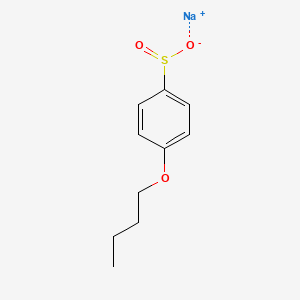
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)
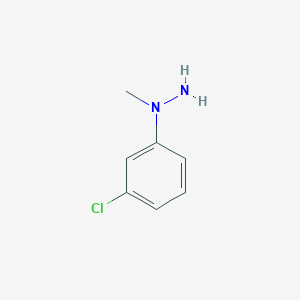
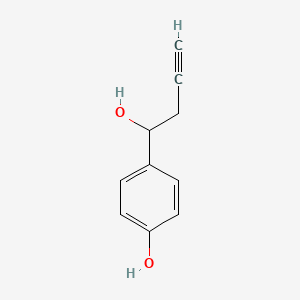
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)

![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)
